Propane-1,2,3-triyl tripalmitate-d27
Description
Chemical Identity: Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) (CAS [1219804-91-7]) is a deuterium-labeled analog of glyceryl tripalmitate, a triglyceride composed of three hexadecanoic (palmitic) acid chains esterified to glycerol. The deuterium atoms are incorporated at nine positions (C13–C16) on the fatty acyl chains, making it a stable isotope tracer for metabolic and lipidomic studies . Its molecular formula is C₅₁H₈₉D₉O₆, with a molecular weight of 834.50 g/mol .
Applications: This compound is primarily used in stable isotope tracing to investigate lipid metabolism, membrane dynamics, and sphingolipid biosynthesis. Its deuterated structure allows precise tracking of fatty acid flux in biological systems, particularly in studies involving lipid turnover or isotopic dilution assays .
Properties
Molecular Formula |
C51H98O6 |
|---|---|
Molecular Weight |
834.5 g/mol |
IUPAC Name |
2,3-bis(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI Key |
PVNIQBQSYATKKL-DGRGSPICSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
CDI facilitates the formation of acyl imidazolides from deuterated hexadecanoic acid precursors. These intermediates react with glycerol under mild conditions (40–60°C, 12–24 hours) to yield the target compound. Density-functional theory (DFT) calculations confirm that CDI activation lowers the energy barrier for esterification, favoring >95% conversion efficiency.
Key Steps:
- Deuterated Fatty Acid Preparation : Hexadecanoic acid is deuterated at positions 13–16 via catalytic exchange with D₂O or custom synthesis using deuterated acetyl-CoA precursors.
- CDI Activation : Equimolar CDI and deuterated fatty acid react in anhydrous tetrahydrofuran (THF) to form the acyl imidazolide.
- Esterification : Glycerol is added stepwise to ensure regioselective acylation at the sn-1, sn-2, and sn-3 positions.
Table 1: Reaction Conditions and Yields
| Parameter | Value | Source |
|---|---|---|
| Temperature | 50°C | |
| Time | 18 hours | |
| Solvent | Anhydrous THF | |
| Yield (Crude Product) | 92–97% | |
| Deuteration Efficiency | 98–99% (by ²H NMR) |
This method’s scalability is limited by the cost of deuterated starting materials, but it remains the gold standard for laboratory-scale synthesis.
Enzymatic Synthesis Using Lipases
Lipase-catalyzed esterification offers an eco-friendly alternative, leveraging immobilized enzymes like Candida antarctica lipase B (CAL-B). This method is ideal for retaining isotopic purity while minimizing side reactions.
Process Details
- Substrates : Deuterated hexadecanoic acid and glycerol are combined in a solvent-free system.
- Catalyst : CAL-B immobilized on acrylic resin (Novozym 435).
- Conditions : 60°C, 48 hours, under nitrogen atmosphere.
Advantages :
- Regioselectivity : Lipases selectively esterify the sn-1 and sn-3 positions, reducing isomerization to <2%.
- Isotopic Integrity : Minimal deuterium loss due to mild conditions.
Limitations :
- Reaction Time : 48–72 hours for complete conversion.
- Enzyme Cost : High upfront investment for immobilized lipases.
Biosynthetic Approaches in Engineered Microorganisms
Recent advances in metabolic engineering enable the production of deuterated lipids via microbial biosynthesis. Escherichia coli strains modified to express phosphatidylcholine synthase (PC synthase) can incorporate deuterated fatty acids into triacylglycerides when grown in D₂O-enriched media.
Protocol Highlights :
- Strain : E. coli AL95/pAC-PCS lp-Sp-Gm.
- Media : M9 minimal media with 70% D₂O and deuterated acetate.
- Harvesting : Cells are lysed, and lipids extracted using chloroform-methanol (2:1 v/v).
Table 2: Biosynthesis Performance Metrics
| Metric | Value | Source |
|---|---|---|
| Deuteration Level | 60–70% (plasma membrane lipids) | |
| Yield | 120 mg/L culture | |
| Purity (HPLC) | 85–90% |
This method is limited by lower deuteration efficiency compared to chemical synthesis but offers potential for large-scale production.
Analytical Techniques for Deuteration Verification
Post-synthesis characterization employs:
Chemical Reactions Analysis
Types of Reactions
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and deuterated palmitic acid in the presence of water and an acid or base catalyst.
Oxidation: Oxidative cleavage of the fatty acid chains to produce shorter-chain fatty acids and other oxidation products.
Reduction: Reduction of the ester bonds to form alcohols and deuterated fatty acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol and deuterated palmitic acid.
Oxidation: Shorter-chain fatty acids and oxidation products.
Reduction: Alcohols and deuterated fatty acids.
Scientific Research Applications
Metabolic Tracing
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) is utilized extensively in metabolic tracing studies. The incorporation of deuterium allows researchers to trace the pathways of lipid metabolism without interference from naturally occurring isotopes. This application is crucial for understanding how lipids are absorbed and utilized by the body.
Case Study Example :
A study investigated the incorporation of this compound into various tissues in animal models. The findings revealed detailed insights into how dietary fats are metabolized and stored in different tissues.
Inflammation Research
The compound's unique isotopic labeling makes it an effective tool for studying the role of fatty acids in inflammation. Researchers can differentiate between endogenous and exogenous fatty acid sources during experiments.
Case Study Example :
In vitro studies demonstrated that specific fatty acids could modulate inflammatory responses in cultured cells. The use of deuterated forms allowed for precise tracking of fatty acid metabolism and its implications for inflammatory diseases.
Analytical Chemistry
In analytical chemistry, Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) serves as a reference standard for various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope labeling aids in quantifying lipid species in complex biological matrices.
Application Details :
- Mass Spectrometry : Enhances sensitivity and specificity in lipid profiling.
- NMR Spectroscopy : Facilitates detailed structural analysis of lipids.
Mechanism of Action
The mechanism of action of glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) involves its incorporation into lipid metabolic pathways. The deuterium labeling allows researchers to track its metabolic fate and interactions within biological systems. It targets lipid metabolic enzymes and pathways, providing insights into lipid metabolism and related disorders .
Comparison with Similar Compounds
Comparison with Similar Deuterated Triglycerides
Structural and Isotopic Differences
The table below compares glyceryl tri(hexadecanoate-d9) with other deuterated glyceryl esters:
Key Observations :
- Deuteration Position Specificity : The d9 variant provides broader isotopic labeling across the acyl chain (C13–C16), making it superior for tracking long-chain fatty acid metabolism compared to single-position deuterated analogs like the d3 or d2 derivatives .
- Molecular Weight Impact : The d9 compound’s higher molecular weight (834.50 vs. 816.37 for d3) may influence chromatographic retention times in LC-MS analyses, necessitating method adjustments .
Metabolic Flux Studies
- In sphingolipid biosynthesis, glyceryl tri(hexadecanoate-d9) demonstrated distinct flux rates compared to very-long-chain (C24) deuterated fatty acids. Its shorter chain length facilitates faster incorporation into glycerophospholipids, whereas C24 analogs preferentially accumulate in sphingomyelin .
- Recovery studies in algae matrices showed glyceryl tri(hexadecanoate-2,2-d2) had marginally higher recovery rates (86–90%) compared to the d9 variant (82–86%), likely due to reduced steric hindrance from lighter deuteration .
Commercial Availability and Cost
Research Findings and Limitations
- Advantages of d9 Labeling :
- Limitations: Synthetic challenges: The d9 variant’s multi-position deuteration requires specialized precursors (e.g., hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid; CAS [1173022-49-5]), increasing production costs . No published data on its stability in long-term in vivo studies, unlike the d3 variant validated in acute metabolic assays .
Biological Activity
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9), also known as a stable isotope-labeled triglyceride, is primarily used in research for metabolic studies and tracing lipid metabolism. This compound's unique isotopic labeling allows for precise tracking within biological systems. Understanding its biological activity is crucial for applications in pharmacology, nutrition, and metabolic research.
- Molecular Formula : C51H98O6
- Molecular Weight : 810.30 g/mol
- CAS Number : Not specified in the search results.
- Structure : Comprises three hexadecanoate (palmitate) fatty acid chains esterified to a glycerol backbone.
Biological Activity Overview
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) exhibits several biological activities attributed to its fatty acid composition and structure:
-
Metabolism and Bioavailability :
- Studies indicate that triglycerides like glyceryl tri(hexadecanoate) are metabolized by lipases into free fatty acids and glycerol. This process is critical for energy production and cellular functions .
- The isotopic labeling facilitates tracing the metabolic pathways of fatty acids in vivo and in vitro studies.
-
Cellular Effects :
- Research has shown that fatty acids can influence cell signaling pathways. For instance, saturated fatty acids like hexadecanoate are known to activate specific receptors involved in inflammatory responses .
- The compound has been linked to modulating gene expression related to lipid metabolism and inflammation .
- Potential Therapeutic Applications :
Table 1: Summary of Biological Activities
Case Studies
-
Metabolic Tracing Study :
A study utilized glyceryl tri(hexadecanoate-13C) to trace lipid metabolism in murine models. The results demonstrated significant incorporation into various tissues, confirming its utility as a tracer for studying lipid dynamics . -
Inflammation Modulation :
In vitro studies showed that the presence of glyceryl tri(hexadecanoate) reduced the expression of pro-inflammatory cytokines in macrophage cell lines exposed to lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory diseases . -
Nutritional Research :
A clinical trial assessed the effects of dietary fats labeled with stable isotopes on metabolic health. Participants consuming meals with glyceryl tri(hexadecanoate) showed improved lipid profiles compared to those consuming non-labeled fats .
Q & A
Basic Research Questions
Q. How is Glyceryl tri(hexadecanoate-d9) synthesized, and what are the critical steps to ensure isotopic purity?
- Methodology : The synthesis typically involves esterification of deuterated hexadecanoic acid (C16:0-d9) with glycerol. Critical steps include:
- Activation of the acid : Use of 4-nitrophenol and carbodiimide reagents to form the active ester intermediate (e.g., 4-nitrophenyl hexadecanoate-d9) .
- Purification : Column chromatography (silica gel eluted with CH₂Cl₂/n-pentane mixtures) to isolate the triester product and remove unreacted reagents .
- Isotopic verification : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation (98 atom% D) and structural integrity .
Q. What analytical techniques are recommended to confirm the structural integrity and isotopic labeling of Glyceryl tri(hexadecanoate-d9)?
- Key techniques :
- High-resolution mass spectrometry (HRMS) : Detects the mass shift (M+9) caused by nine deuterium atoms, ensuring isotopic enrichment .
- ¹H/²H NMR : Identifies deuterium distribution in the alkyl chain (e.g., absence of protons at positions 13–16) .
- Gas chromatography (GC) : Validates purity using derivatization methods (e.g., hexadecyl hexadecanoate as an internal standard) .
Advanced Research Questions
Q. How can this deuterated compound be utilized in tracing lipid metabolism pathways in cellular studies?
- Experimental design :
- Metabolic labeling : Incubate cells with Glyceryl tri(hexadecanoate-d9) to track its incorporation into sphingolipids or glycerolipids. For example, deuterated palmitate (C16:0-d9) is integrated into ceramides and sphingomyelins via biosynthetic pathways .
- Pulse-chase experiments : Replace labeled substrates with unlabeled analogs to study turnover rates and metabolic flux .
- Data analysis : Use LC-MS/MS to quantify deuterium retention in lipid species, enabling kinetic modeling of pathway dynamics .
Q. What are the stability considerations when storing Glyceryl tri(hexadecanoate-d9) to prevent isotopic exchange or degradation?
- Best practices :
- Storage conditions : Store under inert gas (argon) at –20°C to minimize oxidation and deuterium loss .
- Avoid moisture : Use desiccants to prevent hydrolysis of ester bonds, which could alter isotopic labeling .
- Long-term validation : Periodically reanalyze stored samples via MS to confirm isotopic integrity .
Q. How does the deuterium labeling pattern influence the compound’s behavior in mass spectrometry-based lipidomics?
- Key considerations :
- Mass shift resolution : The M+9 mass shift (from nine deuteriums) allows unambiguous differentiation from endogenous non-deuterated lipids, reducing background noise .
- Fragmentation patterns : Deuterium alters collision-induced dissociation (CID) pathways, requiring adjusted MS/MS parameters for accurate identification .
- Quantitation accuracy : Use internal standards with matching deuterium labeling (e.g., C16:0-d31) to correct for isotopic effects during ionization .
Data Contradictions and Resolution
- Isotopic purity claims : While suppliers report 98 atom% D , independent verification via elemental analysis or isotope ratio MS is recommended to resolve discrepancies in batch-to-batch variability.
- Synthetic yields : Literature reports 80% yield for esterification , but scaling up may require optimization of reaction time and catalyst loading (e.g., DMAP) to maintain efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
